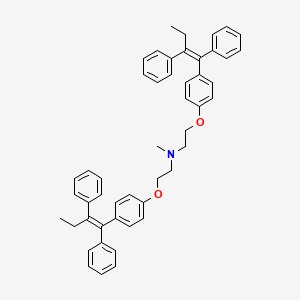

Tamoxifen Dimer

描述

Tamoxifen Dimer is a compound derived from Tamoxifen, a well-known selective estrogen receptor modulator. Tamoxifen is primarily used in the treatment of estrogen receptor-positive breast cancer. The dimer form of Tamoxifen is of interest due to its potential enhanced biological activity and unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Tamoxifen Dimer typically involves the coupling of two Tamoxifen molecules. One common method is the reductive coupling of 4-(beta-dimethylaminoethoxy)benzophenone with propiophenone in the presence of a low valent titanium reagent . This method yields a mixture of Tamoxifen and its E isomer, which can be separated by crystallization, extraction, column chromatography, or distillation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity while reducing production costs and waste.

化学反应分析

Types of Reactions: Tamoxifen Dimer undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols.

科学研究应用

Tamoxifen Dimer has several scientific research applications:

Chemistry: It is used as a model compound to study the behavior of selective estrogen receptor modulators and their interactions with various reagents.

Biology: Researchers use this compound to investigate its effects on cellular processes and its potential as a therapeutic agent.

Medicine: this compound is studied for its potential to treat estrogen receptor-positive breast cancer and other hormone-related conditions.

Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes.

作用机制

Tamoxifen Dimer exerts its effects by binding to estrogen receptors, thereby blocking the action of estrogen. This inhibition prevents the growth and proliferation of estrogen receptor-positive breast cancer cells . The molecular targets include estrogen receptor alpha and beta, and the pathways involved are related to the regulation of gene expression and cell cycle control .

相似化合物的比较

Tamoxifen: The parent compound, used widely in breast cancer treatment.

Raloxifene: Another selective estrogen receptor modulator with similar but distinct biological activities.

Toremifene: A structural analog of Tamoxifen with different pharmacokinetic properties.

Uniqueness: Tamoxifen Dimer is unique due to its dimeric structure, which may enhance its binding affinity and biological activity compared to its monomeric counterparts. This structural difference can lead to variations in its pharmacological profile and therapeutic potential .

生物活性

Tamoxifen, a selective estrogen receptor modulator (SERM), has been widely used in the treatment and prevention of breast cancer. The dimerization of tamoxifen, referred to as "Tamoxifen Dimer," is an area of interest due to its potential enhanced biological activity compared to monomeric forms. This article explores the biological activity of this compound, highlighting its mechanisms, effects on various biomarkers, and implications for cancer therapy.

Tamoxifen exerts its effects primarily through binding to estrogen receptors (ERs), particularly ERα. The binding alters the receptor's conformation, inhibiting estrogen-mediated transcriptional activity. The dimerization of tamoxifen may enhance its binding affinity and efficacy by promoting more stable interactions with the ERs.

Key Mechanisms

- Competitive Inhibition : Tamoxifen competes with 17β-estradiol for binding to ERα, blocking its mitogenic effects .

- Alteration of Co-regulator Recruitment : The conformational changes induced by tamoxifen affect the recruitment of co-regulators involved in gene expression .

- Enhanced Binding Affinity : Dimerization may increase the effective concentration of tamoxifen at the receptor site, potentially leading to improved therapeutic outcomes.

Pharmacokinetics

The pharmacokinetics of tamoxifen and its metabolites, such as endoxifen and 4-hydroxytamoxifen, are critical for understanding its biological activity. Studies indicate that variations in gut microbiota can significantly influence the metabolism of tamoxifen, affecting its bioavailability and efficacy .

Biomarker Effects

Research has shown that tamoxifen can influence various biomarkers related to cardiovascular health and cancer progression. A study indicated that low doses of tamoxifen (up to 75% reduction from standard doses) did not significantly alter many biomarkers associated with cardiovascular disease .

Table 1: Effects on Biomarkers

| Biomarker | Effect of Tamoxifen | Reference |

|---|---|---|

| Total Cholesterol | Reduction observed | |

| IGF-I | Reduction observed | |

| Fibrinogen | Decrease noted | |

| D-dimer | Increased levels in some studies |

Case Study 1: Thromboembolic Risk

A retrospective study in Taiwan highlighted that tamoxifen use was associated with a 1.95-fold increased risk of deep vein thrombosis (DVT) or pulmonary embolism among older women with breast cancer . This finding underscores the need for careful monitoring of thromboembolic events in patients undergoing tamoxifen therapy.

Case Study 2: Microbiome Influence

A recent investigation revealed that gut microbiota variations significantly impact tamoxifen pharmacokinetics. Mice treated with human microbiota demonstrated higher plasma levels of tamoxifen compared to germ-free mice, suggesting that specific gut bacteria enhance drug absorption and efficacy .

Efficacy Variability

Despite its widespread use, nearly 50% of patients do not respond effectively to tamoxifen treatment. Factors contributing to this variability include genetic differences in drug metabolism enzymes (e.g., CYP2D6) and the influence of gut microbiota on drug processing .

Long-term Outcomes

Longitudinal studies have indicated that while tamoxifen reduces recurrence rates in breast cancer patients, it also poses risks such as increased thromboembolic events and potential cardiovascular complications. Monitoring these outcomes is crucial for optimizing treatment protocols .

属性

IUPAC Name |

2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N-[2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]ethyl]-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H49NO2/c1-4-46(38-18-10-6-11-19-38)48(40-22-14-8-15-23-40)42-26-30-44(31-27-42)51-36-34-50(3)35-37-52-45-32-28-43(29-33-45)49(41-24-16-9-17-25-41)47(5-2)39-20-12-7-13-21-39/h6-33H,4-5,34-37H2,1-3H3/b48-46-,49-47- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRXALMVDVOUJMY-PRFQTJOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)CCOC3=CC=C(C=C3)C(=C(CC)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(/C1=CC=C(C=C1)OCCN(CCOC2=CC=C(C=C2)/C(=C(\C3=CC=CC=C3)/CC)/C4=CC=CC=C4)C)\C5=CC=CC=C5)/C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H49NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858417 | |

| Record name | 2-{4-[(1Z)-1,2-Diphenylbut-1-en-1-yl]phenoxy}-N-(2-{4-[(1Z)-1,2-diphenylbut-1-en-1-yl]phenoxy}ethyl)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

683.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346606-51-6 | |

| Record name | 2-{4-[(1Z)-1,2-Diphenylbut-1-en-1-yl]phenoxy}-N-(2-{4-[(1Z)-1,2-diphenylbut-1-en-1-yl]phenoxy}ethyl)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。